molecular formula C18H12Cl2N4O2 B488474 6-Amino-4-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 609335-64-0

6-Amino-4-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B488474
CAS No.: 609335-64-0
M. Wt: 387.2g/mol
InChI Key: SFTKJHZEHKIDTF-UHFFFAOYSA-N
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Description

6-Amino-4-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrano ring, and substituted with various functional groups such as amino, dichlorophenyl, furyl, and carbonitrile groups

Preparation Methods

The synthesis of 6-Amino-4-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2,5-dichlorobenzaldehyde in the presence of a base to form an intermediate chalcone. This intermediate is then reacted with malononitrile and ammonium acetate under reflux conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.

Chemical Reactions Analysis

6-Amino-4-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions due to the presence of multiple reactive sites. Some common reactions include:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the carbonitrile group can lead to the formation of primary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-4-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation and survival. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its binding affinity and specificity .

Comparison with Similar Compounds

6-Amino-4-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

609335-64-0

Molecular Formula

C18H12Cl2N4O2

Molecular Weight

387.2g/mol

IUPAC Name

6-amino-4-[5-(2,5-dichlorophenyl)furan-2-yl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H12Cl2N4O2/c1-8-15-16(11(7-21)17(22)26-18(15)24-23-8)14-5-4-13(25-14)10-6-9(19)2-3-12(10)20/h2-6,16H,22H2,1H3,(H,23,24)

InChI Key

SFTKJHZEHKIDTF-UHFFFAOYSA-N

SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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